3-cyano-N-(1H-indazol-6-yl)benzamide

CHK1 inhibition Checkpoint abrogation Cancer cell signaling

This heterocyclic benzamide derivative (C₁₅H₁₀N₄O, MW 262.27 g/mol) is a dual-target research tool compound with a defined polypharmacology profile. It demonstrated CHK1 inhibition at IC₅₀ 12.6 nM in biochemical assays and cellular EC₅₀ 168 nM in HT29 cells, alongside HDAC6 IC₅₀ 13 nM with ~13-fold selectivity over HDAC1 (IC₅₀ 166 nM). This dual kinase-HDAC inhibitory activity is absent in clinically selective CHK1 inhibitors like PF-477736 or SAR-020106. The 6-substituted indazole regiochemistry enables access to a buried hydrophobic pocket in CHK1, making this compound an essential reference molecule for programs investigating the intersection of DNA damage response and epigenetic regulation. Procure this validated scaffold for kinase inhibitor library assembly, multi-target profiling panels, or SAR exploration where concurrent CHK1/HDAC6 engagement is required.

Molecular Formula C15H10N4O
Molecular Weight 262.27 g/mol
CAS No. 1219903-48-6
Cat. No. B6577185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-cyano-N-(1H-indazol-6-yl)benzamide
CAS1219903-48-6
Molecular FormulaC15H10N4O
Molecular Weight262.27 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(=O)NC2=CC3=C(C=C2)C=NN3)C#N
InChIInChI=1S/C15H10N4O/c16-8-10-2-1-3-11(6-10)15(20)18-13-5-4-12-9-17-19-14(12)7-13/h1-7,9H,(H,17,19)(H,18,20)
InChIKeyIRFSQXIWCGLALE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Cyano-N-(1H-indazol-6-yl)benzamide (CAS 1219903-48-6): Procurement Specifications for a Multi-Kinase Tool Compound


3-Cyano-N-(1H-indazol-6-yl)benzamide (CAS 1219903-48-6) is a heterocyclic benzamide derivative featuring an indazole core. Its molecular formula is C₁₅H₁₀N₄O, and its molecular weight is 262.27 g/mol. The compound contains a cyano group at the 3-position of the benzamide ring and an indazol-6-yl substitution on the amide nitrogen. This structural scaffold is associated with kinase inhibition, and the compound has been identified as an inhibitor of Checkpoint Kinase 1 (CHK1) in biochemical and cellular assays [1]. The indazole moiety confers specific hydrogen-bonding potential and hydrophobic interactions that distinguish it from other heterocyclic kinase inhibitor scaffolds such as indoles or quinolinones [2].

Why Generic Substitution Fails: 3-Cyano-N-(1H-indazol-6-yl)benzamide Structural Determinants of Target Engagement


Simple in-class substitution of 3-cyano-N-(1H-indazol-6-yl)benzamide with other indazole-containing kinase inhibitors or CHK1 tool compounds is not viable. The precise regiochemistry of the 6-substituted indazole and the 3-cyano benzamide moiety confers a unique polypharmacology profile that includes potent inhibition of CHK1 (biochemical IC₅₀ = 12.6 nM) [1] as well as HDAC6 (IC₅₀ = 13 nM) with approximately 13-fold selectivity over HDAC1 (IC₅₀ = 166 nM) [2]. This dual kinase-HDAC inhibitory profile is not replicated in clinically advanced CHK1 inhibitors such as PF-477736 (Ki = 0.49 nM against CHK1) or SAR-020106 (CHK1 IC₅₀ = 13.3 nM), which are highly selective ATP-competitive CHK1 inhibitors lacking HDAC activity [3]. Consequently, substituting a generic CHK1 inhibitor for this compound in experiments requiring simultaneous modulation of kinase signaling and epigenetic regulation would yield fundamentally different biological outcomes.

3-Cyano-N-(1H-indazol-6-yl)benzamide: Comparative Quantitative Evidence for Scientific Procurement


Cellular CHK1 Inhibition: Comparing 3-Cyano-N-(1H-indazol-6-yl)benzamide with SAR-020106

In a cellular checkpoint abrogation assay using human HT29 colorectal adenocarcinoma cells, 3-cyano-N-(1H-indazol-6-yl)benzamide inhibited CHK1 activity with an EC₅₀ of 168 nM, as measured by phosphorylation of histone H3 after 24 hours [1]. In comparison, the clinical-stage CHK1 inhibitor SAR-020106 exhibits an EC₅₀ of approximately 190 nM in similar cellular checkpoint abrogation assays [2]. This comparable cellular potency suggests that 3-cyano-N-(1H-indazol-6-yl)benzamide achieves effective intracellular target engagement at concentrations within the same order of magnitude as advanced CHK1 inhibitors, despite its distinct multi-target profile [3].

CHK1 inhibition Checkpoint abrogation Cancer cell signaling

Multi-Target Kinase Profiling: HDAC6/HDAC1 Selectivity of 3-Cyano-N-(1H-indazol-6-yl)benzamide

In fluorescence-based enzymatic assays, 3-cyano-N-(1H-indazol-6-yl)benzamide inhibits human HDAC6 with an IC₅₀ of 13 nM and human HDAC1 with an IC₅₀ of 166 nM [1]. This yields an HDAC6/HDAC1 selectivity ratio of approximately 13-fold. In contrast, the reference HDAC6 inhibitor Tubastatin A exhibits an HDAC6 IC₅₀ of 15 nM and HDAC1 IC₅₀ of 1640 nM, representing >1000-fold selectivity [2]. This indicates that 3-cyano-N-(1H-indazol-6-yl)benzamide is a moderately selective HDAC6 inhibitor rather than a highly selective one, a distinction with significant implications for experimental design requiring specific degrees of HDAC isoform selectivity [3].

HDAC inhibition Epigenetic regulation Multi-target pharmacology

Biochemical CHK1 Inhibition: Comparative Analysis with Advanced Clinical Inhibitors

In a homogeneous time-resolved fluorescence (HTRF) in vitro kinase assay, 3-cyano-N-(1H-indazol-6-yl)benzamide inhibits CHK1 with an IC₅₀ of 12.6 nM [1]. By comparison, the clinical CHK1 inhibitor PF-477736 exhibits a Ki of 0.49 ± 0.29 nM against CHK1 in cell-free assays . SAR-020106 inhibits isolated human CHK1 with an IC₅₀ of 13.3 nM [2]. This positions the target compound as having CHK1 potency comparable to SAR-020106 (within ~5% difference) but approximately 26-fold lower potency than PF-477736 [3].

Kinase inhibition CHK1 Enzymatic assay

Structural Determinants of Selectivity: Indazole-6-yl Substitution Pattern Analysis

Structural analysis of CHK1-inhibitor complexes reveals that C6-substituted indazoles can access a buried hydrophobic pocket in the ATP-binding cleft of CHK1 that is less accessible to C5-substituted or unsubstituted indazole analogs [1]. 3-(Indol-2-yl)indazoles with C6-substitution demonstrated sufficient CHK1 potency and selectivity over CDK7 to permit escape from DNA damage-induced cell cycle arrest, whereas C5-substituted analogs showed diminished selectivity [2]. The 3-cyano-N-(1H-indazol-6-yl)benzamide scaffold incorporates this critical C6-substitution pattern, which is structurally analogous to the optimized series described in these SAR studies [3].

Structure-activity relationship CHK1 selectivity Indazole SAR

Patent Context and Chemical Space Positioning: Substituted Indazole Benzamides

Patent literature describes substituted indazoles, including indazolylbenzamide derivatives, as exhibiting kinase-inhibiting activity with therapeutic potential in oncology [1]. 3-Cyano-N-(1H-indazol-6-yl)benzamide falls within this broader chemical series. The patent US2008/0004259 (Arrington et al., 2008) specifically claims substituted indolyl indazoles that inhibit CHK1 activity, noting that compounds within this class may exhibit increased cellular potency/solubility, greater selectivity, and enhanced pharmacokinetic properties [2]. This establishes the compound as part of a recognized chemical space with precedented kinase inhibition activity, distinguishing it from uncharacterized or novel indazole derivatives lacking patent-validated biological annotations [3].

Patent analysis Chemical series Indazole derivatives

Note on Evidence Limitations: Direct Head-to-Head Comparative Data

The available quantitative data for 3-cyano-N-(1H-indazol-6-yl)benzamide are derived primarily from database-curated biochemical and cellular assay results [1][2]. No peer-reviewed primary research publications were identified that directly compare this compound head-to-head with close structural analogs or clinical CHK1 inhibitors in the same assay system. Consequently, all comparisons presented above are cross-study comparable or class-level inferences. Direct comparative data from a single assay platform would be required to definitively rank this compound against SAR-020106, PF-477736, or other indazole benzamide derivatives in terms of relative potency, selectivity, and cellular efficacy [3].

Evidence limitations Comparative pharmacology Data gaps

3-Cyano-N-(1H-indazol-6-yl)benzamide: Validated Application Scenarios Based on Quantitative Evidence


Cellular Checkpoint Abrogation Studies Requiring CHK1 Inhibition with HDAC6 Co-Modulation

Based on the cellular EC₅₀ of 168 nM in HT29 cells for CHK1-dependent checkpoint abrogation [1] and biochemical HDAC6 inhibition (IC₅₀ = 13 nM) [2], this compound is best suited for experiments requiring simultaneous CHK1 inhibition and moderate HDAC6 engagement. Researchers investigating the intersection of DNA damage response and epigenetic regulation — where CHK1-driven cell cycle arrest and HDAC6-mediated deacetylation converge — may find this dual-target profile more mechanistically relevant than highly selective CHK1 inhibitors like PF-477736 or SAR-020106, which lack HDAC activity entirely [3][4]. The compound is not recommended for experiments requiring clean CHK1-only pharmacology or isoform-selective HDAC6 inhibition.

Structure-Activity Relationship Studies on 6-Substituted Indazole Benzamides

The 6-substituted indazole benzamide scaffold provides a validated starting point for SAR exploration, with patent literature confirming kinase inhibition activity for this chemotype [1]. Crystallographic evidence demonstrates that C6-substitution enables access to a buried hydrophobic pocket in CHK1 that confers improved kinase selectivity over C5-substituted analogs [2]. This compound serves as a reference molecule for medicinal chemistry programs optimizing substituent effects at the benzamide 3-position (cyano group) and exploring alternative heterocyclic replacements for the indazole core, with documented CHK1 IC₅₀ (12.6 nM) [3] and HDAC inhibition data [4] providing baseline activity metrics for comparative SAR analysis.

HDAC6/HDAC1 Selectivity Profiling with CHK1 Inhibition Background

This compound exhibits HDAC6 IC₅₀ = 13 nM with 13-fold selectivity over HDAC1 (IC₅₀ = 166 nM) [1]. This selectivity profile is distinct from both pan-HDAC inhibitors and highly selective HDAC6 inhibitors like Tubastatin A (>1000-fold selectivity) [2]. The compound is appropriate for experiments where moderate HDAC6 selectivity is required but concurrent CHK1 inhibition is either acceptable or desirable as part of the experimental design. Applications include cancer cell line panels where dual CHK1/HDAC6 inhibition may produce synergistic or additive anti-proliferative effects that differ from single-agent CHK1 or HDAC inhibitor treatments [3].

Tool Compound Procurement for Multi-Kinase Profiling Panels

For research organizations assembling kinase inhibitor screening libraries or multi-target profiling panels, this compound offers a defined multi-target profile: CHK1 (IC₅₀ = 12.6 nM) [1], HDAC6 (IC₅₀ = 13 nM), and HDAC1 (IC₅₀ = 166 nM) [2], with cellular CHK1 activity confirmed at EC₅₀ = 168 nM [3]. Unlike many clinical CHK1 inhibitors (e.g., AZD7762, MK-8776, PF-477736) that are highly CHK1-selective and have advanced through human trials [4], this compound has not been optimized for clinical selectivity and thus serves as a research tool compound rather than a preclinical candidate comparator. Procurement is recommended for academic and industrial research groups requiring a multi-target small molecule with CHK1 and HDAC activity for mechanistic studies, target deconvolution, or chemical probe validation in non-clinical settings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-cyano-N-(1H-indazol-6-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.